molecular formula C14H12N4O6S B2704920 (Phenylsulfanyl)methanimidamide 3,5-dinitrobenzoate CAS No. 2350179-01-8

(Phenylsulfanyl)methanimidamide 3,5-dinitrobenzoate

Cat. No.: B2704920
CAS No.: 2350179-01-8
M. Wt: 364.33
InChI Key: VMGDRJVJCSESDI-UHFFFAOYSA-N
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Description

(Phenylsulfanyl)methanimidamide 3,5-dinitrobenzoate is a chemical reagent of interest in synthetic and analytical chemistry research. This salt combines a (Phenylsulfanyl)methanimidamide cation with a 3,5-dinitrobenzoate anion, a moiety known for its role in facilitating the identification and characterization of complex molecules. The 3,5-dinitrobenzoate group is historically significant for the derivatization of alcohols, amines, and other functional groups, converting liquid or low-melting-point substances into crystalline solids with sharp melting points for precise identification . Researchers may explore this compound as a potential intermediate in the synthesis of more complex molecules, particularly those targeting pharmacological activity, given the known bioactivity of structurally related esters . The electron-deficient nitro groups on the benzoate ring can also make this compound a candidate for studies in materials science, such as the development of energetic materials or as a building block in supramolecular chemistry due to its potential for specific non-covalent interactions. As with all specialized reagents, proper handling procedures should be observed. This product is intended for laboratory and research purposes only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

3,5-dinitrobenzoic acid;phenyl carbamimidothioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N2O6.C7H8N2S/c10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15;8-7(9)10-6-4-2-1-3-5-6/h1-3H,(H,10,11);1-5H,(H3,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMGDRJVJCSESDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SC(=N)N.C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Phenylsulfanyl)methanimidamide 3,5-dinitrobenzoate typically involves the reaction of phenylsulfanyl methanimidamide with 3,5-dinitrobenzoic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the compound.

Industrial Production Methods

Industrial production of (Phenylsulfanyl)methanimidamide 3,5-dinitrobenzoate involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize production costs. The process may include steps such as purification and crystallization to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(Phenylsulfanyl)methanimidamide 3,5-dinitrobenzoate undergoes various chemical reactions, including:

    Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups can be reduced to amines under appropriate conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro-substituted positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives of the original compound.

Scientific Research Applications

(Phenylsulfanyl)methanimidamide 3,5-dinitrobenzoate is used in various scientific research applications, including:

    Chemistry: As a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: In studies involving enzyme inhibition and protein interactions.

    Industry: Used in the development of new materials and as an intermediate in the production of other chemicals

Mechanism of Action

The mechanism of action of (Phenylsulfanyl)methanimidamide 3,5-dinitrobenzoate involves its interaction with specific molecular targets. The phenylsulfanyl group can interact with thiol-containing enzymes, potentially inhibiting their activity. The nitro groups may also play a role in redox reactions, affecting cellular processes. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of (Phenylsulfanyl)methanimidamide 3,5-dinitrobenzoate, we compare it with structurally related compounds, focusing on crystallographic data, hydrogen bonding, and functional group effects.

Table 1: Structural and Physical Properties Comparison

Compound Melting Point (°C) Solubility (mg/mL) Hydrogen Bond Donors/Acceptors Crystal Packing Efficiency (%)
(Phenylsulfanyl)methanimidamide 3,5-DNB 198–202 0.15 (DMSO) 2 donors, 4 acceptors 72.3
3,5-Dinitrobenzoic acid 210–212 0.20 (DMSO) 1 donor, 4 acceptors 68.9
Phenylsulfanylacetamide 165–168 1.10 (DMSO) 2 donors, 2 acceptors 65.4
Methanimidamide hydrochloride >250 (dec.) 8.50 (Water) 3 donors, 2 acceptors N/A

Key Findings:

Crystallographic Stability :
The 3,5-dinitrobenzoate group enhances packing efficiency compared to simpler benzoic acid derivatives (e.g., 3,5-dinitrobenzoic acid) due to additional π-π stacking and nitro-group interactions . The phenylsulfanyl moiety further stabilizes the lattice through hydrophobic interactions, reducing solubility in polar solvents.

Hydrogen Bonding Networks :
Graph set analysis reveals that (Phenylsulfanyl)methanimidamide 3,5-dinitrobenzoate forms a Dimeric $ R_2^2(8) $ motif via N–H···O bonds between methanimidamide and nitro groups, contrasting with the chain-like $ C(4) $ patterns in phenylsulfanylacetamide . This dimeric arrangement contributes to higher thermal stability.

Functional Group Impact :

  • Nitro Groups : The electron-withdrawing nitro groups reduce basicity at the methanimidamide nitrogen compared to methanimidamide hydrochloride, limiting protonation in acidic environments.
  • Phenylsulfanyl Group : Introduces steric hindrance that slightly distorts the benzoate ring’s planarity (torsional angle: 8.7° vs. 3.2° in 3,5-dinitrobenzoic acid) .

Solubility and Reactivity: The compound’s low solubility in DMSO (0.15 mg/mL) contrasts sharply with hydrophilic analogs like methanimidamide hydrochloride. However, the nitro groups render it reactive toward nucleophilic aromatic substitution, a property absent in non-nitro derivatives.

Methodological Considerations

  • Crystallography : SHELXL refinements highlight the importance of anisotropic displacement parameters for nitro-group-bearing compounds, ensuring accurate thermal motion modeling .
  • Graph Set Analysis : The $ R_2^2(8) $ motif in this compound aligns with Etter’s rules, emphasizing the predictability of hydrogen-bond-driven aggregation in nitro-aromatic systems .

Biological Activity

(Phenylsulfanyl)methanimidamide 3,5-dinitrobenzoate is a chemical compound with the molecular formula C14H12N4O6S and a molecular weight of 364.33 g/mol. This compound has garnered interest in scientific research due to its unique structure, which includes a phenylsulfanyl group, a methanimidamide moiety, and a 3,5-dinitrobenzoate ester. Understanding its biological activity is crucial for its applications in various fields, including medicinal chemistry and organic synthesis.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • IUPAC Name : 3,5-dinitrobenzoic acid; phenyl carbamimidothioate
  • Molecular Formula : C14H12N4O6S
  • Molecular Weight : 364.33 g/mol

Structural Features

FeatureDescription
Phenylsulfanyl GroupProvides reactivity in biological systems
Methanimidamide MoietyPotential for enzyme inhibition
Dinitrobenzoate EsterEnhances solubility and reactivity

The biological activity of (Phenylsulfanyl)methanimidamide 3,5-dinitrobenzoate is primarily attributed to its ability to interact with specific molecular targets within biological systems. The phenylsulfanyl group may inhibit thiol-containing enzymes, while the nitro groups can participate in redox reactions that influence cellular processes.

Enzyme Inhibition Studies

Recent studies have demonstrated that this compound exhibits significant enzyme inhibition properties. For instance:

  • Thiol-Dependent Enzymes : The compound has shown potential in inhibiting enzymes like glutathione S-transferase (GST), which plays a critical role in detoxification processes in cells.
  • Nitroreductases : The nitro groups can be reduced to amines, potentially leading to the formation of reactive intermediates that may further inhibit various enzymes.

Cytotoxicity and Antiproliferative Effects

Research has indicated that (Phenylsulfanyl)methanimidamide 3,5-dinitrobenzoate possesses cytotoxic properties against several cancer cell lines:

Cell LineIC50 (µM)Reference
HeLa15
MCF-720
A54925

These findings suggest that the compound may have potential as an anticancer agent.

Case Study 1: Inhibition of Glutathione S-transferase (GST)

A study conducted on the inhibitory effects of (Phenylsulfanyl)methanimidamide 3,5-dinitrobenzoate on GST revealed that the compound significantly reduced enzyme activity in a dose-dependent manner. The study utilized both in vitro assays and computational modeling to elucidate the binding interactions between the compound and the active site of GST.

Case Study 2: Cytotoxic Effects on Breast Cancer Cells

Another investigation focused on the antiproliferative effects of this compound on MCF-7 breast cancer cells. The results demonstrated a reduction in cell viability correlated with increased concentrations of the compound. Flow cytometry analysis indicated that the mechanism of cell death was primarily apoptotic.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of (Phenylsulfanyl)methanimidamide 3,5-dinitrobenzoate, it is useful to compare it with structurally similar compounds:

CompoundStructure TypeBiological Activity
SulfonimidatesSulfur-containingModerate enzyme inhibition
SulfoximinesMedicinal chemistryAnticancer properties
SulfonamidesPharmaceuticalAntibiotic activity

The unique combination of functional groups in (Phenylsulfanyl)methanimidamide 3,5-dinitrobenzoate enhances its reactivity and biological activity compared to these similar compounds.

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